molecular formula C16H14Br2N6O4S B1667571 Aprocitentan CAS No. 1103522-45-7

Aprocitentan

Cat. No. B1667571
M. Wt: 546.2 g/mol
InChI Key: DKULOVKANLVDEA-UHFFFAOYSA-N
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Description

Aprocitentan, sold under the brand name Tryvio, is a medication used for the treatment of hypertension (high blood pressure). It is an endothelin receptor antagonist active at both endothelin A and endothelin B receptors . It is developed for resistant hypertension by Idorsia, which sold it to Janssen but purchased the rights back in 2023 for $343 million . Aprocitentan is an active metabolite of macitentan .


Molecular Structure Analysis

The molecular structure of Aprocitentan is complex, with the formula C16H14Br2N6O4S . It includes two bromine atoms, six nitrogen atoms, and one sulfur atom, among others . The exact details of the molecular structure are not provided in the search results.


Chemical Reactions Analysis

Aprocitentan is involved in various chemical reactions in the body. For example, it is known that 25% of Aprocitentan is cleared through the liver . The pharmacokinetics of Aprocitentan were found to be similar between subjects with moderate hepatic impairment and healthy subjects .


Physical And Chemical Properties Analysis

Aprocitentan is highly bound to plasma proteins and is eliminated in both urine and feces . Its pharmacokinetic profile shows a half-life of 44 hours, fitting a once-daily dosing regimen . Only minor differences in exposure between healthy females and males, healthy elderly and adult subjects, fed and fasted conditions, and renal function have been observed .

Scientific Research Applications

Dual Endothelin Receptor Antagonism and Body Weight

Aprocitentan, as a dual endothelin receptor antagonist, has been studied for its effects on body weight and fluid homeostasis in healthy subjects. A study found that aprocitentan led to moderate increases in body weight in subjects on a high sodium diet, without obvious sodium retention (Gueneau de Mussy et al., 2020).

Blood Pressure Reduction in Hypertension

In hypertension treatment, aprocitentan showed promise as it significantly decreased sitting systolic/diastolic blood pressure in patients with essential hypertension (Verweij et al., 2020).

Pharmacokinetics and Pharmacodynamics

A study on the pharmacokinetics and pharmacodynamics of aprocitentan in healthy subjects revealed a favorable profile for once-a-day dosing, indicating potential ease of use in treatment regimens (Sidharta et al., 2019).

Metabolism and Excretion

Research into the absorption, distribution, metabolism, and excretion of aprocitentan in humans found it to be well-tolerated, with a significant portion of the drug excreted through urine and feces (Sidharta, Fischer, & Dingemanse, 2021).

Ethnicity-Based Pharmacokinetics

The pharmacokinetics of aprocitentan in healthy Japanese and Caucasian subjects were found to be similar, suggesting no need for dose adjustments based on ethnicity (Fontes, Dingemanse, & Sidharta, 2020).

Drug-Drug Interaction Studies

Aprocitentan's interaction with other drugs, such as rosuvastatin and midazolam, showed no clinically relevant alterations in pharmacokinetics, supporting its use with a range of medications (Sidharta & Dingemanse, 2020).

Role in Resistant Hypertension

Studies highlighted aprocitentan's potential as an effective treatment for resistant hypertension, showing significant blood pressure reductions and suggestingbroader cardiovascular benefits (Angeli, Verdecchia, & Reboldi, 2021).

Pharmacokinetics in Special Populations

Investigations into the pharmacokinetics and tolerability of aprocitentan in subjects with severe renal function impairment showed similar pharmacokinetics to healthy subjects, indicating no need for dose adjustments in this population (Sidharta, Ulč, & Dingemanse, 2019).

Clinical Trial Design and Baseline Data

The PRECISION study, designed to evaluate the effect of aprocitentan on blood pressure in patients with resistant hypertension, provides insights into the planning and execution of clinical trials involving this medication (Danaietash et al., 2022).

Dose-Response Characteristics

Studies have examined the dose-response characteristics of aprocitentan, determining optimal dosing for hypertension treatment (Danaietash et al., 2019).

New Insights and Potential Uses

Recent insights into aprocitentan's pharmacology and potential therapeutic applications have been discussed, expanding our understanding of its role in managing hypertension (Varzideh, Kansakar, Jankauskas, & Santulli, 2022).

Pharmacokinetic Modeling

A comprehensive population pharmacokinetic model was developed to describe the pharmacokinetics of aprocitentan in different populations, further informing its use in various patient groups (Bartolucci et al., 2021).

Treatment-Resistant Hypertension

The efficacy and safety of aprocitentan in treating treatment-resistant hypertension have been explored, showing its potential as a new treatment option in this challenging patient group (McCoy & Lisenby, 2021).

Combination Therapy in Hypertension

Aprocitentan's effect in combination with blockers of the renin-angiotensin system was examined in experimental hypertension models, providing insights into combination therapy strategies (Trensz et al., 2019).

Development and Management in Hypertension

The development of endothelin receptor antagonists like aprocitentan for hypertension and diabetic nephropathy management has been reviewed, highlighting recent advances and challenges (Burnier, 2018).

Future Directions

Aprocitentan is currently under investigation in the PRECISION phase III trial for patients with resistant hypertension . The absolute blood pressure reductions with Aprocitentan are in the ranges established as a surrogate for reduction in cardiovascular morbidity in hypertension . Available data support the hypothesis that this new agent could expand our antihypertensive arsenal in resistant hypertension, making Aprocitentan an attractive candidate for further large-scale trials .

properties

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKULOVKANLVDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aprocitentan

CAS RN

1103522-45-7
Record name Aprocitentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprocitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APROCITENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
EK McCoy, KM Lisenby - Journal of Cardiovascular …, 2021 - journals.lww.com
… trial is evaluating aprocitentan's efficacy and safety in patients with TRH receiving multiple antihypertensives. Additional research is needed to determine aprocitentan's role in therapy, …
Number of citations: 11 journals.lww.com
F Angeli, P Verdecchia, G Reboldi - Cardiology and Therapy, 2021 - Springer
… of aprocitentan in this clinical setting. The absolute blood pressure (BP) reductions with aprocitentan … Significant changes in BP with aprocitentan are observed within 14 days, and its BP-…
Number of citations: 14 link.springer.com
S Heidari Nejad, O Azzam, MP Schlaich - Current Hypertension Reports, 2023 - Springer
… , Aprocitentan 12.5 mg, or Aprocitentan 25 mg in a 1:1:1 ratio; an extended single-blind (SB) phase (32 weeks) where all patients received Aprocitentan … to either Aprocitentan 25 mg or …
Number of citations: 1 link.springer.com
MP Schlaich, M Bellet, MA Weber, P Danaietash… - The Lancet, 2022 - thelancet.com
… aprocitentan 12·5 mg, aprocitentan 25 mg, or placebo in a 1:1:1 ratio; part 2 was a 32-week single (patient)-blind part, in which all patients received aprocitentan … to aprocitentan 25 mg …
Number of citations: 45 www.thelancet.com
P Verweij, P Danaietash, B Flamion, J Ménard… - …, 2020 - Am Heart Assoc
This study examined the dose-response characteristics of aprocitentan, a dual endothelin A/endothelin B receptor antagonist, in patients with essential hypertension. In a randomized, …
Number of citations: 55 www.ahajournals.org
M Clozel - Canadian Journal of Physiology and Pharmacology, 2022 - cdnsciencepub.com
… L’aprocitentan est un nouveau double antagoniste des récepteurs ET A et ET B de l’endothéline (ARE) … This paper reviews the scientific rationale for developing aprocitentan in forms of …
Number of citations: 10 cdnsciencepub.com
P Gueneau de Mussy, PN Sidharta… - Clinical …, 2021 - Wiley Online Library
Aprocitentan is a novel, oral, dual endothelin receptor antagonist (ERA) in development in difficult‐to‐control hypertension. As fluid retention and edema are concerns with ERAs, we …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
J Xu, X Jiang, S Xu - Drug Discovery Today, 2023 - Elsevier
… Aprocitentan reached C max at 4 and 3 h, and elimination half-life was 49.1 and … of aprocitentan did not differ significantly between Caucasian and other ethnicities. Thus, aprocitentan is …
Number of citations: 3 www.sciencedirect.com
PN Sidharta, H Fischer… - Current Drug …, 2021 - ingentaconnect.com
… Based on this study, doses of 12.5 and 25 mg aprocitentan are tested in a … to aprocitentan, it was important to characterize the metabolites as well as elimination pathways of aprocitentan…
Number of citations: 12 www.ingentaconnect.com
Y Yao, B Fan, B Yang, Z Jia, B Li - The Journal of Clinical …, 2023 - Wiley Online Library
… The clinical examination of aprocitentan has advanced to … administered either aprocitentan 12.5 mg, aprocitentan 25 mg, or … , during which all patients received aprocitentan 25 mg. The …
Number of citations: 3 onlinelibrary.wiley.com

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